2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile

Description

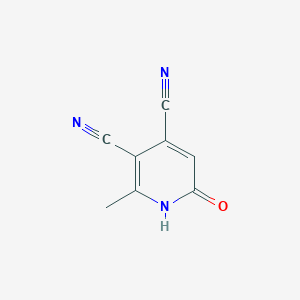

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile is a pyridine derivative featuring two cyano groups at the 3- and 4-positions, a methyl group at the 2-position, and a ketone group at the 6-position. This compound’s structure imparts unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c1-5-7(4-10)6(3-9)2-8(12)11-5/h2H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNLNCFGFXMTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)N1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in the presence of sulfuric acid . This reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic addition of water, leading to the formation of the desired product.

Another method involves a one-pot synthesis where tetracyanoethylene reacts with ketones in the presence of a catalytic quantity of hydrochloric acid . This method increases the overall yield and reduces the duration of the experiment.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell growth and division . The compound’s antibacterial and antiviral activities are likely due to its ability to disrupt essential biological processes in pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile with key analogs, highlighting structural differences, properties, and applications:

Structural and Functional Insights

- Electronic Effects: The target compound’s electron-withdrawing cyano and ketone groups enhance its suitability as a building block for conjugated systems, contrasting with Milrinone, where the bipyridine moiety supports π-stacking in drug-receptor interactions .

- Substituent Flexibility: The N-Alkyl-2-(Butylamino)Pyridine-3,4-Dicarbonitriles demonstrate tunable photoluminescence by varying alkyl chain length, a feature absent in the target compound due to its fixed methyl group .

- Pharmacological vs. Material Applications: While Milrinone is bioactive, the target compound and its analogs (e.g., 6a/b) are primarily explored in materials science, underscoring the impact of minor structural changes on functionality .

Biological Activity

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile (CAS No. 78415-72-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities.

- Molecular Formula : C₁₂H₉N₃O

- Molecular Weight : 211.22 g/mol

- Physical State : Solid

- Storage Conditions : Sealed in dry conditions at room temperature

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of 2-Methyl-6-oxo-1,6-dihydropyridine derivatives against various pathogens. The compound exhibits notable activity through several mechanisms:

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Formation Inhibition :

- Synergistic Effects :

Anticancer Activity

Preliminary studies suggest that 2-Methyl-6-oxo-1,6-dihydropyridine derivatives may possess anticancer properties:

- Cell Viability Assays :

-

Mechanism of Action :

- It has been suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in bacterial DNA replication:

- DNA Gyrase and Dihydrofolate Reductase (DHFR) :

Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 2-methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile, and how do reaction conditions influence yield?

- Methodology : Two key approaches include: (i) Condensation of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in refluxing ethanol with catalytic piperidine, achieving yields >75% under optimized conditions . (ii) Pyridine-derivative-based routes using potassium permanganate for oxidation or lithium aluminum hydride for reduction, where solvent choice (e.g., polar aprotic solvents) and temperature (60–80°C) critically impact selectivity .

- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Q. What purification techniques are recommended for isolating this compound?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–30%) for higher-purity isolates.

- Inert Handling : Conduct purification under nitrogen to prevent hydrolysis of the nitrile groups .

Q. How can structural characterization be systematically performed for this compound?

- Methodology :

- X-ray Diffraction (XRD) : Resolve stereochemical ambiguities (e.g., dihydropyridine ring conformation) by comparing experimental data with crystallographic parameters from analogous bipyridine systems .

- Spectroscopy : Use -NMR (DMSO-) to identify methyl ( 2.40–2.60 ppm) and aromatic protons, and IR to confirm carbonyl (1670–1700 cm) and nitrile (2200–2250 cm) stretches .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) be resolved?

- Methodology :

- Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric equilibria or ring-flipping processes .

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to confirm assignments .

- Case Example : Discrepancies in NH proton signals may arise from hydrogen bonding; use deuterium exchange experiments to verify exchangeable protons .

Q. What strategies optimize reaction selectivity in derivatization (e.g., avoiding over-oxidation or nitrile hydrolysis)?

- Methodology :

- Solvent Optimization : Use anhydrous DMF or THF to stabilize reactive intermediates and suppress hydrolysis .

- Protecting Groups : Introduce 4-methoxybenzyl (PMB) groups to shield sensitive positions during functionalization, followed by deprotection with TFA .

- Catalytic Control : Add Lewis acids (e.g., ZnCl) to direct regioselective electrophilic substitutions .

Q. How can researchers design derivatives to enhance biological activity while maintaining solubility?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the methyl group with bulkier substituents (e.g., 2,4-dichlorophenoxyethyl) to improve antimicrobial potency, as seen in structurally related compounds .

- Solubility Modulation : Introduce polar groups (e.g., hydroxyl or amino) at the 5-position via nucleophilic aromatic substitution, balancing lipophilicity for cell permeability .

- Validation : Perform in vitro assays (e.g., MIC testing against S. aureus) and correlate results with computational LogP predictions .

Q. What ethical and compliance guidelines apply to handling this compound in biological research?

- Guidelines :

- Non-Clinical Use : Note that derivatives are not FDA-approved and must not be administered to humans/animals .

- Safety Protocols : Use fume hoods for synthesis and label intermediates as "research use only" to comply with institutional biosafety committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.